The compound 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione is a derivative of imidazodiazepine, a class of heterocyclic compounds that have garnered interest due to their potential therapeutic applications. Research into this compound and its derivatives has revealed promising attributes, particularly in the field of oncology, where novel anti-cancer agents are in constant demand. The synthesis and structural analysis of such compounds provide insights into their mechanism of action and potential uses in various fields, including cancer treatment.
The primary application of the 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione derivatives is in the development of anti-cancer agents. The synthesis of these compounds has led to the identification of several candidates with low micromolar IC(50) values, indicating their potency in inhibiting cancer cell growth. Additionally, the molecular and crystal structure determination of related compounds, such as 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione, has provided valuable information on the conformational dynamics and geometrical parameters of these molecules. Such structural insights are crucial for understanding the bioactivity of these compounds and for guiding further modifications to enhance their therapeutic efficacy2.
This compound falls under the category of heterocyclic compounds, specifically within the sub-class of diazepines and imidazoles. Heterocycles are compounds that contain at least one atom in the ring that is not carbon. The classification of this compound can be summarized as follows:
The synthesis of 1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione typically involves cyclization reactions starting from precursors that contain both imidazole and diazepine functionalities.
The molecular structure of 1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione features a bicyclic framework composed of a diazepine ring fused to an imidazole ring.
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione participates in various chemical reactions due to its functional groups.
The mechanism of action for 1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione primarily relates to its interactions with biological targets such as receptors or enzymes.
1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione exhibits several notable physical and chemical properties:
The applications of 1,4,6,7-tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione span various fields:
This bicyclic heterocyclic compound features a unique fusion of imidazole and diazepine rings, creating a structurally complex scaffold with significant potential in medicinal chemistry. Its compact, rigid framework incorporates multiple hydrogen bond donor and acceptor sites, making it a valuable template for designing biologically active molecules targeting enzymes and receptors. The compound’s stereoelectronic properties and capacity for diverse non-covalent interactions underpin its relevance in pharmaceutical research, particularly for developing enzyme inhibitors and receptor modulators [4] [6].
The systematic name 1,4,6,7-Tetrahydroimidazo[4,5-E][1,4]diazepine-5,8-dione follows IUPAC conventions:
Structural analysis reveals a bicyclic system with two fused seven-membered rings. The imidazole ring contributes N1 and N3 atoms, while the diazepine ring provides N4 and N7 nitrogen atoms. The 5,8-dione configuration creates lactam functionalities essential for hydrogen bonding. Crystallographic studies of analogous compounds show non-planar conformations with boat-like distortions in the diazepine ring, influencing molecular recognition properties [4] [7].
Table 1: Molecular Identification Data
Parameter | Value | Source |
---|---|---|
Molecular Formula | C₆H₆N₄O₂ (parent) | PubChem [1] |
Alternative Representation | C₈H₁₀N₄O₂ (N-methylated) | ChemBK [8] |
Canonical SMILES | O=C1NCN2C(=O)NC(=O)CN12 | PubChem [1] |
Ring System Classification | Bicyclic (Imidazole + 1,4-Diazepine) | SciDirect [4] |
The compound emerged from research on imidazole-fused diazepines during investigations into transition-state analogs for enzyme inhibition. Early synthetic efforts focused on imidazo[4,5-e][1,4]diazepin-8-ones and 5,8-diones as potential inhibitors targeting nucleotide-metabolizing enzymes like guanase. Researchers recognized that the imidazole-diazepine fusion could mimic purine transition states, leading to systematic exploration of this scaffold [6].
Key milestones include:
This compound class represents an evolution from classical benzodiazepine pharmacology toward more targeted enzyme inhibition, exploiting the privileged structural features of diazepine heterocycles [4] [6].
The compound exhibits moderate polarity due to its two lactam carbonyls (log P estimated -0.5 to 0.5). Hydrogen-bonding capacity is substantial, with four hydrogen bond acceptors (two carbonyl oxygens, two imine nitrogens) and two hydrogen bond donors (NH groups). Crystallographic data of analogs indicate intermolecular hydrogen bonding dominates solid-state packing, often forming ribbon-like structures [4] [7].
Stability Considerations:
Table 2: Key Physicochemical Parameters
Property | Characteristics | Experimental Evidence |
---|---|---|
Molecular Weight | 166.15 g/mol (C₆H₆N₄O₂); 194.19 g/mol (C₈H₁₀N₄O₂) | PubChem/ChemBK [1] [8] |
Hydrogen Bonding | 2 Donors, 4 Acceptors | Crystallography of analogs [7] |
Polarity | Moderate (cLogP ~0.2) | Chromatographic behavior [6] |
Spectral Signatures | IR: 1700-1750 cm⁻¹ (C=O str); NMR: δ 4-5 ppm (CH₂) | Spectroscopic analysis [6] |
Spectral Identification:
The compound demonstrates greater stability than typical 1,4-diazepines due to the electron-withdrawing imidazole ring reducing nitrogen basicity and thereby decreasing susceptibility to hydrolytic ring opening. However, prolonged exposure to strong nucleophiles (e.g., hydroxylamine) can cleave the diazepine ring [4] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1